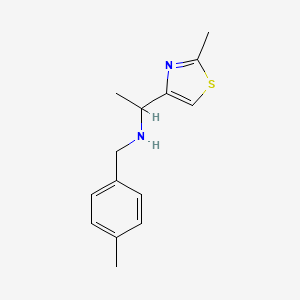![molecular formula C18H26N2O4 B1386503 4-[2-(4-Formylphénoxy)éthyl]pipérazine-1-carboxylate de tert-butyle CAS No. 1086378-39-3](/img/structure/B1386503.png)
4-[2-(4-Formylphénoxy)éthyl]pipérazine-1-carboxylate de tert-butyle
Vue d'ensemble
Description
“tert-Butyl 4-[2-(4-Formylphenoxy)ethyl]piperazine-1-carboxylate” is a chemical compound with the CAS Number: 924869-28-3 . It has a molecular weight of 334.42 . It is in liquid form .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, two derivatives of N-Boc piperazine, an ester derivative, i.e., tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate (1), and, a hydrazide derivative tert-butyl 4- (2-hydrazino-2-oxoethyl)piperazine-1-carboxylate (2) were synthesized and were characterized by FT-IR, 1 H & 13 C NMR and LCMS spectroscopic studies .Molecular Structure Analysis
The structures of similar compounds were confirmed by single crystal X-ray diffraction analysis . The molecule of 1 is linear in shape with the ethyl acetate moiety adopting fully extended conformation, while the molecule of 2 is L-shaped with the molecule being twisted at the C10 atom . The crystal structure of 1 adopts a two-dimensional zig-zag architecture featuring C–H…O intermolecular interactions, while that of 2 features strong N–H…O hydrogen bonds and intermolecular interactions of the type N–H…N and C–H…N, resulting in a two-dimensional structure .Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl 4-[2-(4-Formylphenoxy)ethyl]piperazine-1-carboxylate” include a molecular weight of 334.42 , and it is in liquid form .Applications De Recherche Scientifique
Chimie médicinale
En chimie médicinale, ce composé sert d'intermédiaire polyvalent pour la synthèse de diverses molécules pharmacologiquement actives. Sa partie pipérazine est une caractéristique commune à de nombreux médicaments, agissant comme un lien ou un modificateur de groupe fonctionnel. Il peut être utilisé pour créer de nouvelles entités chimiques avec une activité potentielle contre une variété de maladies .
Science des matériaux
En science des matériaux, la capacité du composé à agir comme agent de polymérisation est intéressante. Il pourrait être utilisé pour développer de nouveaux matériaux polymères avec des propriétés mécaniques améliorées ou des fonctionnalités spéciales, telles qu'une stabilité thermique accrue ou une conductivité électrique.
Science de l'environnement
En science de l'environnement, les chercheurs pourraient explorer l'utilisation de ce composé dans la synthèse de produits chimiques respectueux de l'environnement. Ses dérivés pourraient être conçus pour se dégrader dans certaines conditions, minimisant ainsi leur impact environnemental .
Chimie analytique
Les chimistes analytiques pourraient utiliser le 4-[2-(4-Formylphénoxy)éthyl]pipérazine-1-carboxylate de tert-butyle comme étalon ou réactif en chromatographie et en spectrométrie. Sa structure et ses propriétés bien définies le rendent adapté au développement de méthodes et à des fins d'étalonnage .
Biochimie
Du point de vue biochimique, le composé pourrait être utilisé pour étudier les interactions enzyme-substrat, étant donné sa complexité structurelle. Il peut servir de substrat ou d'inhibiteur dans des dosages enzymatiques pour comprendre le mécanisme d'action ou pour cribler de nouvelles enzymes .
Pharmacologie
En pharmacologie, le potentiel du composé à moduler les voies biologiques pourrait être étudié. Il pourrait être intégré dans des projets de conception de médicaments visant à découvrir de nouveaux traitements pour les troubles neurologiques, en tirant parti de la capacité du cycle pipérazine à traverser la barrière hémato-encéphalique .
Mécanisme D'action
Target of Action
Similar compounds, such as derivatives of n-boc piperazine, have been used as building blocks in the synthesis of various organic compounds . These compounds have shown a wide spectrum of biological activities, suggesting they interact with multiple targets .
Mode of Action
The diverse biological activities of compounds containing piperazine rings can be attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the ring, enhancing favorable interaction with macromolecules .
Biochemical Pathways
Compounds with similar structures have been used in the synthesis of several novel organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities .
Pharmacokinetics
The compound’s molecular weight is 33442 , which is within the range generally considered favorable for oral bioavailability in drug discovery.
Result of Action
Similar compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Action Environment
Environmental factors that could influence the compound’s action, efficacy, and stability include storage conditions. The compound should be stored under inert gas .
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using tert-Butyl 4-[2-(4-Formylphenoxy)ethyl]piperazine-1-carboxylate in laboratory experiments is its high solubility and low volatility. This makes it easy to work with and allows for precise control over the concentration of the compound. In addition, tert-Butyl 4-[2-(4-Formylphenoxy)ethyl]piperazine-1-carboxylate is highly stable, making it an ideal compound for long-term storage. However, tert-Butyl 4-[2-(4-Formylphenoxy)ethyl]piperazine-1-carboxylate does have some limitations. It is not water-soluble, making it difficult to use in aqueous solutions. In addition, tert-Butyl 4-[2-(4-Formylphenoxy)ethyl]piperazine-1-carboxylate is not very soluble in organic solvents, which can make it difficult to work with in certain types of experiments.
Orientations Futures
The potential applications of tert-Butyl 4-[2-(4-Formylphenoxy)ethyl]piperazine-1-carboxylate are vast and varied. In the future, tert-Butyl 4-[2-(4-Formylphenoxy)ethyl]piperazine-1-carboxylate could be used to study the effects of drugs on the human body, as well as the effects of environmental toxins. In addition, tert-Butyl 4-[2-(4-Formylphenoxy)ethyl]piperazine-1-carboxylate could be used to study the effects of various drugs on the central nervous system and to study the effects of drugs on the cardiovascular system. tert-Butyl 4-[2-(4-Formylphenoxy)ethyl]piperazine-1-carboxylate could also be used to study the effects of various drugs on the immune system and to study the effects of drugs on the reproductive system. Finally, tert-Butyl 4-[2-(4-Formylphenoxy)ethyl]piperazine-1-carboxylate could be used to study the effects of various drugs on the metabolism and to study the effects of drugs on the endocrine system.
Safety and Hazards
The safety information for “tert-Butyl 4-[2-(4-Formylphenoxy)ethyl]piperazine-1-carboxylate” includes the following hazard statements: H302, H312, H332 . The precautionary statements include P422, P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .
Propriétés
IUPAC Name |
tert-butyl 4-[2-(4-formylphenoxy)ethyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)20-10-8-19(9-11-20)12-13-23-16-6-4-15(14-21)5-7-16/h4-7,14H,8-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFRGNFKLTXVSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCOC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201130636 | |
| Record name | 1-Piperazinecarboxylic acid, 4-[2-(4-formylphenoxy)ethyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201130636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1086378-39-3 | |
| Record name | 1-Piperazinecarboxylic acid, 4-[2-(4-formylphenoxy)ethyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1086378-39-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperazinecarboxylic acid, 4-[2-(4-formylphenoxy)ethyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201130636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Tert-butyl 3,7-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B1386423.png)

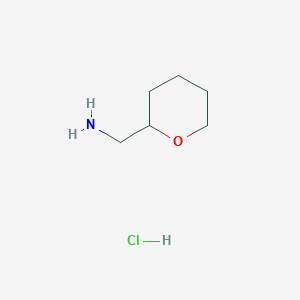
![1-Ethyl-2-(3-ethyl-2-methylsulfanyl-3H-imidazol-4-ylmethyl)-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazin](/img/structure/B1386428.png)

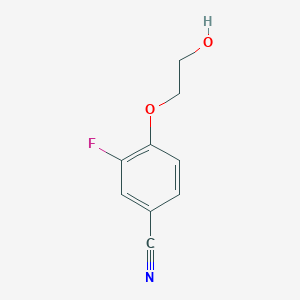


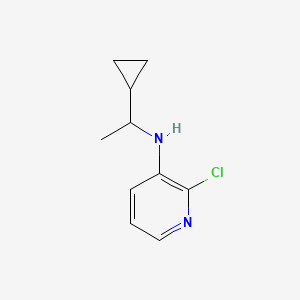
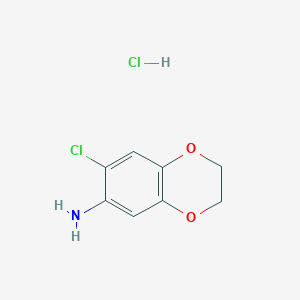
![N-[Isobutyl]2-nitro-5-chloroaniline](/img/structure/B1386441.png)
